LNLAKSHTUVBNCL-UHFFFAOYSA-N
Description
InChIKeys are unique identifiers for chemical structures, and the presence of "UHFFFAOYSA-N" in the suffix suggests a standardized structure generated by the IUPAC International Chemical Identifier (InChI) algorithm. Without explicit data, assumptions about its properties must rely on comparisons with structurally or functionally similar compounds documented in the evidence .
Properties
Molecular Formula |
C22H26N6O3S2 |
|---|---|
Molecular Weight |
486.609 |
InChI |
InChI=1S/C22H26N6O3S2/c1-25-8-7-18-17(13-25)20(30)28-21(23-18)33-22(24-28)32-14-19(29)27-11-9-26(10-12-27)15-3-5-16(31-2)6-4-15/h3-6H,7-14H2,1-2H3 |
InChI Key |
LNLAKSHTUVBNCL-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares LNLAKSHTUVBNCL-UHFFFAOYSA-N with compounds sharing structural motifs, regulatory relevance, or industrial applications described in the evidence.
Structural and Functional Analogues
NPMRPDRLIHYOBW-UHFFFAOYSA-N ()
- Molecular Weight : 213.23 g/mol
- Physical Properties : LogP (2.1), PSA (45.8 Ų), boiling point (~350°C), density (1.2 g/cm³).
- Applications : Used in analytical chemistry or material science due to its moderate hydrophobicity and stable aromatic backbone.
- Comparison : If LNLAKSHTUVBNCL shares similar aromaticity or functional groups (e.g., esters, amides), it may exhibit comparable solubility and thermal stability.
N-Benzoyl-N-phenylhydroxylamine (YLYIXDZITBMCIW-UHFFFAOYSA-N, )
- Molecular Formula: C₁₃H₁₁NO₂
- Key Properties: Hydroxamic acid derivative with hydrogen bond donor/acceptor counts (2/3), used as a chelating agent or enzyme inhibitor.
- Comparison : LNLAKSHTUVBNCL might also act as a ligand or enzyme modulator if it contains hydroxamate or benzoyl groups.
Regulatory and Industrial Context
- UVCB Substances (): Regulatory guidelines require ≥80% compositional clarity for hazard evaluation. If LNLAKSHTUVBNCL is a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials), its characterization would rely on "fingerprinting" or manufacturing data rather than full structural elucidation .
- Chemical Libraries (): Compounds like NLUPUBCBSWURFU-UHFFFAOYSA-N and DKXOTHZYYUKLHR-UHFFFAOYSA-N are part of drug discovery libraries targeting GPCRs or CNS disorders.
Data Tables
Table 1: Comparative Physical Properties
Table 2: Regulatory and Industrial Comparison
Notes and Limitations
Data Gaps: No direct evidence on this compound exists in the provided materials. Comparisons are extrapolated from structurally or functionally related compounds.
Regulatory Compliance : Adherence to guidelines like those from the National Medical Products Administration () would require rigorous impurity profiling if LNLAKSHTUVBNCL is a pharmaceutical candidate.
Research Directions : Further studies using spectral analysis (NMR, MS) and computational modeling are essential to confirm its properties.
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